2-(3-Methoxyphenyl)benzo[d]oxazole is an organic compound belonging to the class of benzoxazoles, which are heterocyclic compounds containing both oxygen and nitrogen in their ring structure. This particular compound is characterized by the presence of a methoxy group attached to a phenyl ring, which contributes to its chemical properties and potential applications in various fields.
The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional heating methods involving 2-aminophenol and arylaldehydes. It falls under the category of heterocyclic compounds, specifically classified as a benzoxazole derivative due to its unique ring structure that includes both an oxazole and a benzene moiety.
Several synthesis methods have been reported for 2-(3-Methoxyphenyl)benzo[d]oxazole. One notable method involves the microwave-assisted synthesis of 2-arylbenzoxazoles from 2-aminophenol and arylaldehydes using dibromo-5,5-dimethylhydantoin as a catalyst. This method is efficient, yielding products in a short reaction time (approximately 20 minutes) at elevated temperatures (around 120 °C) .
Another approach includes solventless cyclocondensation, where 2-aminophenol reacts with thiourea under heat, producing various benzoxazole derivatives . This method is notable for its simplicity and high yield.
The synthesis typically involves:
2-(3-Methoxyphenyl)benzo[d]oxazole can participate in various chemical reactions typical of benzoxazoles, including:
Reactions are often carried out under controlled conditions using solvents like DMSO or acetonitrile, with monitoring through techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
The mechanism of action for compounds like 2-(3-Methoxyphenyl)benzo[d]oxazole often involves:
Data from studies indicate that the reactivity is influenced by substituents on the aromatic rings, particularly electron-donating groups like methoxy .
Relevant analytical data often include infrared (IR), NMR, and mass spectrometry results confirming structural integrity .
2-(3-Methoxyphenyl)benzo[d]oxazole has several scientific uses, including:
The compound's unique properties make it a subject of interest in ongoing research aimed at exploring its full potential across various scientific disciplines.
Systematic Name: 2-(3-Methoxyphenyl)-1,3-benzoxazoleCAS Registry Number: 1039335-17-5Molecular Formula: C₁₄H₁₁NO₂Molecular Weight: 225.25 g/molSMILES: NC1=CC2=C(C=C1)N=C(C3=CC=CC(OC)=C3)O2InChIKey: MQXWPPVVKWYMEZ-UHFFFAOYSA-NAlternative Names: 2-(3-Methoxyphenyl)benzo[d]oxazole; 2-(m-Anisyl)benzoxazole [3].
Crystallographic Data
While single-crystal X-ray diffraction data for 2-(3-methoxyphenyl)benzo[d]oxazole is limited in the provided sources, analogs like 2-(4-methoxyphenyl)benzo[d]oxazole (CAS 838-34-6) exhibit:
Spectroscopic Properties
Table 1: Key Spectroscopic Data for 2-(3-Methoxyphenyl)benzo[d]oxazole
| Technique | Signals | Assignment |
|---|---|---|
| UV-Vis (EtOH) | 308 nm | π→π* transition |
| ¹H NMR | 3.85 ppm (s) | –OCH₃ |
| ¹³C NMR | 150.8 ppm | C2 (oxazole ring) |
| FT-IR | 1615 cm⁻¹ | C=N stretch |
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) reveal:
Table 2: DFT-Derived Electronic Parameters
| Parameter | Value | Implication |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating capability |
| LUMO Energy | -2.4 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 3.8 eV | Moderate kinetic stability |
| Dipole Moment | 3.2 D | Enhanced polarity for biomolecular interactions |
Positional Isomerism Effects
Heterocyclic Core Modifications
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7